molecular formula C12H17NOS B14643273 S-(2-Methylpropyl) (4-methylphenyl)carbamothioate CAS No. 56741-06-1

S-(2-Methylpropyl) (4-methylphenyl)carbamothioate

Cat. No.: B14643273
CAS No.: 56741-06-1
M. Wt: 223.34 g/mol
InChI Key: UVSMCRUIYDNQDA-UHFFFAOYSA-N
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Description

S-(2-Methylpropyl) (4-methylphenyl)carbamothioate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a carbamothioate group, which is a sulfur-containing functional group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Methylpropyl) (4-methylphenyl)carbamothioate typically involves the reaction of 4-methylphenyl isothiocyanate with 2-methylpropan-1-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-Methylpropyl) (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-(2-Methylpropyl) (4-methylphenyl)carbamothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of S-(2-Methylpropyl) (4-methylphenyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • S-propyl N-(4-methylphenyl)carbamothioate
  • S-(2-methylpropyl) N-(4-aminophenyl)carbamothioate

Comparison

Compared to similar compounds, S-(2-Methylpropyl) (4-methylphenyl)carbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. For instance, the presence of the 2-methylpropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

56741-06-1

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

S-(2-methylpropyl) N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C12H17NOS/c1-9(2)8-15-12(14)13-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

UVSMCRUIYDNQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)SCC(C)C

Origin of Product

United States

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